molecular formula C24H18N6O B2533348 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide CAS No. 1171020-44-2

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-1-naphthamide

Cat. No.: B2533348
CAS No.: 1171020-44-2
M. Wt: 406.449
InChI Key: ZFSMUXITDZCSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . For example, Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 389.4 g/mol .

Scientific Research Applications

Metabolism and Carcinogenic Potential

  • Metabolism by Intestinal Bacteria : A study explored the metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic heterocyclic amine formed in meats during cooking, by intestinal bacteria. It highlights the role of microbial metabolism in the disposition of carcinogenic compounds, suggesting the potential for similar compounds to be metabolized by intestinal flora (Vanhaecke et al., 2008).

  • Macromolecular Adduct Formation : Another research discusses the formation of macromolecular adducts and metabolism of heterocyclic amines, including PhIP, in humans and rodents at low doses. This study provides insights into the bioactivation and detoxification processes, which could be relevant for understanding the metabolic pathways of similar compounds (Turteltaub et al., 1999).

Human Exposure and Carcinogenic Risk

  • Human Exposure to Carcinogenic Heterocyclic Amines : Research on human exposure to carcinogenic heterocyclic amines, such as PhIP, points to their presence in cooked meats and potential risk factors for cancer. These findings underscore the importance of monitoring exposure to similar compounds and assessing their carcinogenic potential (Nagao et al., 1996).

  • Dietary Influence on Metabolite Formation : A study on the effect of diet on serum albumin and hemoglobin adducts of PhIP in humans suggests that dietary habits significantly influence the formation of adducts with potential carcinogenic compounds. This research could inform dietary recommendations to mitigate exposure to similar compounds (Magagnotti et al., 2000).

Future Directions

The development of novel antitubercular agents is an ongoing area of research. A series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles have been synthesized and tested for antimycobacterial activity in vitro against M. tuberculosis H37Rv .

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O/c31-24(21-7-3-5-17-4-1-2-6-20(17)21)29-19-10-8-18(9-11-19)28-22-14-23(27-15-26-22)30-13-12-25-16-30/h1-16H,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSMUXITDZCSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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